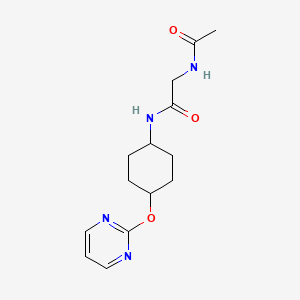

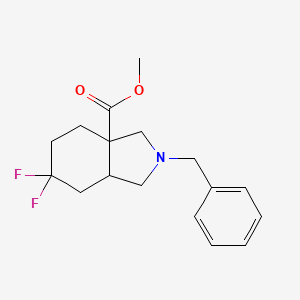

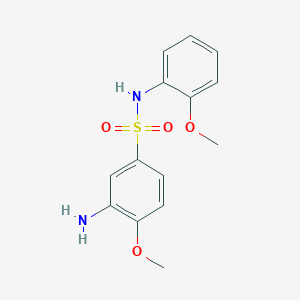

2-(2-methoxy-5-methylphenyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “2-Methoxy-5-methylphenyl isocyanate”, a compound closely related to the one you’re asking about, has been reported . It’s used in the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate, a precursor to develop σ2 receptor ligands .Molecular Structure Analysis

The molecular formula of “2-Methoxy-5-methylphenyl isothiocyanate” is C9H9NOS, with an average mass of 179.239 Da . The molecular structure of “2-Methoxy-5-methylphenol” is C8H10O2, with a molecular weight of 138.1638 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-5-methylphenyl isothiocyanate” include a density of 1.1±0.1 g/cm3, boiling point of 308.3±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and flash point of 140.3±25.9 °C .Aplicaciones Científicas De Investigación

Synthesis of Novel Indole-Benzimidazole Derivatives

A study by Wang et al. (2016) presents the preparation of 2-methylindole-3-acetic acid and its 5-methoxy derivative from phenylhydrazines and levulinic acid. These indole carboxylic acids were then used to synthesize indole-benzimidazoles, indicating the utility of 2-(2-methoxy-5-methylphenyl)-1H-indole in producing complex heterocyclic compounds with potential chemical and biological applications (Wang et al., 2016).

Antioxidant and Cytotoxicity Properties of Derivatives

Goh et al. (2015) investigated various 6-methoxytetrahydro-β-carboline derivatives, prepared via the Maillard reaction, for their in vitro antioxidant and cytotoxicity properties. This study underscores the potential of 2-(2-methoxy-5-methylphenyl)-1H-indole derivatives in developing antioxidants with significant biological activities (Goh et al., 2015).

Melatonin-like Cytoprotective Activity

Spadoni et al. (2006) explored the structure–activity relationships of 5-methoxy-2-(N-acetylaminoethyl)indole derivatives, revealing their potent antioxidant and cytoprotective properties in rat cerebellar cell cultures. The research highlights the therapeutic potential of these compounds in neuroprotection, akin to melatonin’s effects (Spadoni et al., 2006).

Pharmaceutical Research

Serotonin 6 Receptor Antagonists

Nirogi et al. (2017) focused on the optimization of 3-(piperazinylmethyl) indole derivatives as serotonin 6 receptor (5-HT6R) antagonists, leading to the discovery of a clinical candidate for the treatment of cognitive disorders. This illustrates the relevance of 2-(2-methoxy-5-methylphenyl)-1H-indole in developing treatments for neurological conditions (Nirogi et al., 2017).

Materials Science and Engineering

Conducting Polymers Based on Thieno[3,2-b]indoles

Mezlova et al. (2005) reported on the electropolymerization of thieno[3,2-b]indole derivatives, including a methoxy substituted version, to create new conducting materials. This research demonstrates the application of 2-(2-methoxy-5-methylphenyl)-1H-indole derivatives in the development of novel polymeric materials with potential electronic applications (Mezlova et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-methoxy-5-methylphenyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-11-7-8-16(18-2)13(9-11)15-10-12-5-3-4-6-14(12)17-15/h3-10,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKGIENOMFAECG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxy-5-methylphenyl)-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797538.png)

![5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one](/img/structure/B2797539.png)

![6-(Tert-butylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2797546.png)

![4-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2797549.png)

![Ethyl 6-acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2797554.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2797555.png)